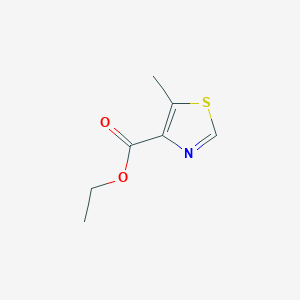

Ethyl 5-methylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOLCJGSEPTCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486327 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-26-0 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hantzsch synthesis of ethyl 5-methylthiazole-4-carboxylate

An In-depth Technical Guide on the Hantzsch Synthesis of Ethyl 5-Methylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the Hantzsch synthesis for obtaining this compound, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis process.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This synthetic route is widely employed due to its reliability, generally high yields, and the ready availability of starting materials.[3][4] Thiazole-containing compounds are of significant interest in pharmaceutical research as they form the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][5][6]

The synthesis of this compound via the Hantzsch method requires the reaction of an appropriate α-haloketone, specifically ethyl 2-chloroacetoacetate, with a thioamide. The nature of the thioamide determines the substituent at the 2-position of the resulting thiazole ring. For the synthesis of this compound (unsubstituted at the 2-position), thioformamide would be the required reagent. However, the use of other thioamides, such as thioacetamide, would yield the corresponding 2-methyl derivative.

Reaction Mechanism and Experimental Workflow

The mechanism of the Hantzsch thiazole synthesis proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the synthesis.

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Caption: General experimental workflow for the Hantzsch synthesis.

Experimental Protocols

3.1. Synthesis of Ethyl 2-chloroacetoacetate (Starting Material)

Ethyl 2-chloroacetoacetate is a key precursor and can be synthesized from ethyl acetoacetate.

-

Method 1: Using Sulfonyl Chloride

-

To a reactor containing ethyl acetoacetate, cool the vessel to a temperature between -5 to 10°C.

-

Slowly add sulfonyl chloride dropwise while maintaining the temperature. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be approximately 1:1 to 1:1.1.

-

After the addition is complete, allow the mixture to slowly warm to 20-25°C and continue the reaction for 4 hours.

-

Following the reaction, reduce the pressure to remove any residual acidic gases, which can be neutralized with a caustic soda solution.

-

The final product, ethyl 2-chloroacetoacetate, is obtained by vacuum distillation of the residue.

-

3.2. Hantzsch Synthesis of Ethyl 4-methylthiazole-5-carboxylate Derivatives

This protocol is based on the synthesis of a structurally similar compound, ethyl 4-methyl-2-(substituted)-thiazole-5-carboxylate.

-

In a round-bottomed flask, dissolve the thioamide (e.g., 3-bromo-4-hydroxy-thiobenzamide, 40g) in a suitable solvent such as isopropanol (310ml).

-

Add ethyl 2-chloroacetoacetate (35.5g) to the solution.

-

Heat the reaction mixture to 80-85°C and maintain this temperature for approximately five hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by quenching the reaction with water and subsequent filtration or extraction with an organic solvent like ethyl acetate.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-butanol) to yield the desired ethyl 4-methylthiazole-5-carboxylate derivative.

Quantitative Data

The following table summarizes quantitative data from various Hantzsch-type syntheses of related thiazole carboxylates. This data can serve as a benchmark for the synthesis of this compound.

| Product | α-Haloketone | Thioamide/Amide Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-bromoacetoacetate (in situ) | Thiourea | Water/THF | 80 | 2 | 72.0 | [3] |

| Ethyl 4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | Formamide | Ethylene glycol dimethyl ether | Room Temp. | 6-8 | 95.8 | [7] |

| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 4,4,4-trifluoro-2-chloroacetoacetate | Thioacetamide | Dimethylformamide | Reflux | - | 38 | U.S. Pat. No. 5,045,554 |

| Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | 3-Bromo-4-hydroxy-thiobenzamide | Isopropanol | 80-85 | 5 | - | WO2012032528A2 |

Note: The yield for the synthesis of Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was not explicitly stated in the patent.

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of a diverse range of thiazole derivatives. This guide provides a detailed framework for the synthesis of this compound, leveraging established protocols for structurally analogous compounds. The provided reaction mechanism, experimental workflow, and quantitative data offer valuable insights for researchers in organic synthesis and drug discovery to successfully produce this and other related thiazole compounds. Further optimization of reaction conditions may be necessary to achieve high yields and purity for the specific target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Ethyl 4-Methylthiazole-5-carboxylate: A Technical Guide

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 4-methylthiazole-5-carboxylate. It includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-methylthiazole-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.79 | s | 1H | H-2 (thiazole ring) |

| 4.31 | q | 2H | -OCH₂CH₃ |

| 2.70 | s | 3H | -CH₃ (thiazole ring) |

| 1.34 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (ester) |

| 157.9 | C-2 (thiazole ring) |

| 150.1 | C-4 (thiazole ring) |

| 120.5 | C-5 (thiazole ring) |

| 61.2 | -OCH₂CH₃ |

| 18.9 | -CH₃ (thiazole ring) |

| 14.3 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

| Wavenumber (cm⁻¹) | Assignment |

| 2980 | C-H stretch (aliphatic) |

| 1715 | C=O stretch (ester) |

| 1540 | C=N stretch (thiazole ring) |

| 1240 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for Ethyl 4-Methylthiazole-5-carboxylate

| m/z | Assignment |

| 171 | [M]⁺ (Molecular ion) |

| 143 | [M - C₂H₅]⁺ |

| 126 | [M - OC₂H₅]⁺ |

| 98 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.

-

Sample Preparation: Approximately 10-20 mg of ethyl 4-methylthiazole-5-carboxylate is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid ethyl 4-methylthiazole-5-carboxylate is placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A total of 4 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

Sample Preparation: A dilute solution of ethyl 4-methylthiazole-5-carboxylate is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-550.

-

-

Data Processing: The acquired data is analyzed using the instrument's software. The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide to Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

An important note on nomenclature: This technical guide focuses on ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6), a compound for which extensive research and data are available. The user's original query mentioned "ethyl 5-methylthiazole-4-carboxylate," for which significantly less information is publicly accessible. Given the context of researchers, scientists, and drug development professionals, this guide details the properties and protocols of the widely studied and biologically significant 2-amino substituted isomer.

This document provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological significance of ethyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical properties of ethyl 2-amino-4-methylthiazole-5-carboxylate are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 176-180 °C | |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [1] |

| CAS Number | 7210-76-6 | [1] |

| SMILES | CCOC(=O)C1=C(N=C(S1)N)C | [1] |

| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N | [1] |

Spectral Data

The following table summarizes the key spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate, which is essential for its structural elucidation and purity assessment.

| Spectrum Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (O=C ), 170.21 (thiazole-2-C ) |

| Mass Spectrum (MS) | m/z 187 (M + H)⁺ |

Experimental Protocols

A facile and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been developed, offering high yields and operational simplicity compared to traditional two-step methods.[2]

One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [2]

-

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

NBS (0.06 mol, 1.20 equiv.) is added to the cooled mixture.

-

The reaction mixture is stirred at room temperature for 2 hours. The disappearance of ethyl acetoacetate is monitored by thin-layer chromatography (TLC).

-

Thiourea (0.05 mol, 1.00 equiv.) is then added to the reaction mixture.

-

The mixture is heated to 80°C for 2 hours.

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered.

-

The filter cake is washed with water (3 x 100 mL).

-

The crude product is recrystallized from ethyl acetate and dried to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining ethyl 5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The focus is on the core starting materials, reaction pathways, and experimental protocols, with quantitative data presented for comparative analysis.

Core Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for synthesizing the thiazole ring in this compound is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, the key starting materials are ethyl 2-chloroacetoacetate (or its bromo-analogue) and a suitable thioamide, such as thioacetamide or thiourea.

The general reaction mechanism proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] This method is known for its simplicity and generally high yields.[2]

Logical Flow of the Hantzsch Synthesis

Caption: General workflow of the Hantzsch thiazole synthesis.

Key Starting Materials and Their Preparation

-

Ethyl 2-chloroacetoacetate: This is a critical α-haloketone used in the Hantzsch synthesis.[3] It is typically synthesized from the readily available ethyl acetoacetate. The chlorination can be achieved using various reagents, with sulfuryl chloride (SO₂Cl₂) being a common choice.[4][5]

-

Thioamides:

-

Thiourea: When reacted with ethyl 2-chloroacetoacetate, thiourea yields ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and important derivative.[6][7] This derivative serves as a building block for more complex molecules.[6][8]

-

Thioacetamide: This reagent is used to directly obtain thiazole derivatives.[9][10] The reaction of thioacetamide with ethyl 2-chloroacetoacetate is a direct route to the target compound.

-

Synthetic Methodologies and Protocols

Several protocols exist for the synthesis, ranging from traditional two-step processes to more efficient one-pot methods.

Method 1: Conventional Two-Step Synthesis

This traditional approach involves the initial halogenation of ethyl acetoacetate, followed by reaction with a thioamide.[6]

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate

-

Reactants: Ethyl acetoacetate and N-bromosuccinimide (NBS).

-

Solvent: Dichloromethane.

-

Protocol: Ethyl acetoacetate is reacted with NBS in dichloromethane to yield the intermediate, ethyl 2-bromo-3-oxobutanoate.[6]

Step 2: Cyclization to form Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Reactants: Ethyl 2-bromo-3-oxobutanoate and Thiourea.

-

Protocol: The brominated intermediate is then reacted with thiourea to form the thiazole ring.[6]

-

Note: This two-step process is often characterized by tedious work-ups and can result in low overall yields, sometimes as low as 11%.[6][11]

Method 2: One-Pot Synthesis from Ethyl Acetoacetate

To improve efficiency, a one-pot procedure has been developed, which avoids the isolation of the halogenated intermediate.

-

Starting Materials: Ethyl acetoacetate (1), N-bromosuccinimide (NBS), Thiourea (3).

-

Procedure:

-

A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[6]

-

NBS (10.5 g, 0.06 mol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Thiourea (3.80 g, 0.05 mol) is added.[6]

-

The mixture is heated to 80°C for 2 hours.[6]

-

After cooling, ammonia water is added, and the resulting precipitate is filtered, washed with water, and recrystallized from ethyl acetate.[6]

-

-

Yield: This method has been reported to produce the target compound with a yield of 72.0%.[6]

Method 3: Direct Synthesis Using Ethyl 2-chloroacetoacetate

This is a more direct approach that utilizes the pre-synthesized α-haloketone.

-

Starting Materials: Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate.

-

Solvent: Ethanol/Ethyl Acetate solution.

-

Procedure:

-

Thiourea (30.4g) and sodium carbonate (0.3g - 3.3g) are added to 200ml of an ethanol/ethyl acetate solution (10-35% concentration).[12]

-

The mixture is heated to 40-55°C.

-

Ethyl 2-chloroacetoacetate (33g) is added dropwise over 20-30 minutes.[12]

-

The temperature is then raised to 60-70°C and maintained for 5 hours.[12]

-

The solvent is partially removed by distillation, and the mixture is cooled and filtered.

-

The filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda.[12]

-

The resulting product is filtered and dried.

-

Alternative Synthesis Route

An alternative, though less common, route involves the reaction of formamide with phosphorus pentasulfide to generate thioformamide in situ, which then reacts with ethyl 2-chloroacetoacetate.

-

Starting Materials: Phosphorus pentasulfide (P₄S₁₀), Formamide, Ethyl 2-chloroacetoacetate.

-

Solvent: Ethylene glycol dimethyl ether.

-

Procedure:

-

Phosphorus pentasulfide (1 mole) is suspended in ethylene glycol dimethyl ether under a nitrogen atmosphere.[13]

-

Formamide (5 moles) is added dropwise over 2 hours.[13]

-

Ethyl 2-chloroacetoacetate (5 moles) is then added dropwise, and the reaction proceeds at room temperature for 6-8 hours.[13]

-

The reaction mixture is cooled to 10°C, and the solid product is collected by filtration.

-

The solid is dissolved in water, the pH is adjusted to 7-8 with a 20% sodium hydroxide solution, and the mixture is cooled to 0-5°C to precipitate the product.[13]

-

-

Yield: This method reports a high molar yield of 95.8% with 99% purity.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods for easy comparison.

Table 1: Comparison of Synthetic Routes and Yields

| Method | Key Starting Materials | Product | Reported Yield | Reference |

| Conventional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 11% (Overall) | [6] |

| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72.0% | [6] |

| Formamide/P₄S₁₀ | Formamide, P₄S₁₀, Ethyl 2-chloroacetoacetate | Ethyl 4-methylthiazole-5-carboxylate | 95.8% | [13] |

Table 2: Detailed Reaction Conditions for One-Pot Synthesis

| Parameter | Value |

| Reactants | |

| Ethyl acetoacetate | 6.50 g (0.05 mol) |

| N-bromosuccinimide | 10.5 g (0.06 mol) |

| Thiourea | 3.80 g (0.05 mol) |

| Solvents | |

| Water | 50.0 mL |

| Tetrahydrofuran (THF) | 20.0 mL |

| Temperatures | |

| Initial Cooling | < 0°C |

| Bromination Step | Room Temperature |

| Cyclization Step | 80°C |

| Reaction Times | |

| Bromination | 2 hours |

| Cyclization | 2 hours |

Synthetic Workflow Diagram

The overall process from starting material selection to final product synthesis can be visualized as follows.

Caption: Decision workflow for synthesizing the target thiazole.

Conclusion

The synthesis of this compound is most effectively achieved through variations of the Hantzsch thiazole synthesis. For researchers and drug development professionals, the choice between a one-pot synthesis starting from ethyl acetoacetate or a direct condensation using ethyl 2-chloroacetoacetate will depend on factors such as cost, availability of starting materials, and desired process efficiency. The one-pot method offers a streamlined approach with good yields, while the direct condensation provides a more modular route. The alternative method using formamide and phosphorus pentasulfide presents a high-yield option, though it involves handling more hazardous reagents. Careful consideration of reaction conditions is crucial for optimizing yield and purity.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]

- 10. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 11. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 12. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 13. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the One-Pot Synthesis of Substituted Ethyl Thiazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ethyl thiazole-4-carboxylate scaffold, in particular, is a critical intermediate in the synthesis of various biologically active compounds.[1][2] This technical guide provides an in-depth overview of the efficient one-pot synthesis of substituted ethyl thiazole-4-carboxylates, focusing on the widely utilized Hantzsch thiazole synthesis and its modern adaptations.

Introduction: The Significance of Thiazoles

The 2-amino-1,3-thiazole ring system is a privileged scaffold in drug discovery, with applications in the development of treatments for a wide array of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are pivotal building blocks for synthesizing medicinally important agents and have demonstrated significant antileukemic activity.[2]

Traditional multi-step syntheses of these compounds are often plagued by tedious work-up procedures and low overall yields.[1] The development of one-pot multicomponent reactions represents a significant advancement, offering a more streamlined, efficient, and environmentally benign approach to these valuable molecules.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classic and reliable method for the formation of thiazole rings.[3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] In the context of synthesizing ethyl thiazole-4-carboxylates, a variation of this reaction is employed, as detailed below.

Reaction Workflow: One-Pot Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

Caption: General workflow for the one-pot synthesis of ethyl thiazole-4-carboxylates.

Plausible Reaction Mechanism

The underlying mechanism of this one-pot synthesis follows the principles of the Hantzsch thiazole synthesis.

Caption: Hantzsch thiazole synthesis mechanism.

The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.[4]

Experimental Protocols

The following is a generalized experimental protocol for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, based on reported procedures.[1]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea (or N-substituted derivatives)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a round-bottom flask, a mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.

-

N-Bromosuccinimide is added to the cooled mixture.

-

The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, thiourea is added to the reaction mixture.

-

The mixture is then heated to 80°C for 2 hours.

-

After the reaction is complete, the mixture is cooled, and the product is isolated, typically through filtration and washing.

Quantitative Data Summary

The efficiency of this one-pot synthesis has been demonstrated for a variety of substituted thioureas. The following tables summarize the yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.

Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-alkylated Derivatives

| Entry | R-group on Thiourea | Product | Reaction Time (h) | Yield (%) |

| 1 | H | 4a | 2 | 72 |

| 2 | Allyl | 4b | 20 | 76 |

| 3 | i-Pr | 4c | 20 | 62 |

Data adapted from Hussain et al. (2014).[5]

Table 2: Synthesis of Ethyl 2-(N-aryl)amino-4-methylthiazole-5-carboxylates

| Entry | Aryl group on Thiourea | Product | Reaction Time (h) | Yield (%) |

| 4 | Phenyl | 4h | 20 | 50 |

| 5 | 2-Cl-Phenyl | 4d | 20 | 23 |

| 6 | 3,4-di-Cl-Phenyl | 4e | 20 | 73 |

| 7 | 4-SO2NH2-Phenyl | 4g | 23 | 56 |

| 8 | 4-NO2-Phenyl | 4k | 18 | 21 |

| 9 | 2-CF3-Phenyl | 4l | 15 | 21 |

| 10 | 4-OCH3-Phenyl | 4m | 20 | 14 |

Data adapted from Hussain et al. (2014).[5]

As evidenced by the data, this one-pot method provides good to excellent yields for a range of substrates, although electron-withdrawing or sterically hindering groups on the N-aryl thioureas can lead to lower yields.[5]

Alternative One-Pot Methodologies

While the Hantzsch synthesis is prevalent, other one-pot methodologies for the synthesis of thiazole derivatives have been developed:

-

Chemoenzymatic Synthesis: A novel approach utilizes enzymes, such as trypsin from porcine pancreas, to catalyze the multicomponent synthesis of thiazole derivatives under mild conditions, achieving high yields.[6]

-

Nanoparticle Catalysis: Reusable nanoparticles, like NiFe2O4, have been employed as catalysts in green, one-pot multicomponent syntheses of thiazole scaffolds in aqueous ethanol.[7]

-

Three-Component Reactions: Other variations involve the reaction of α-halo carbonyl compounds, thiosemicarbazide, and various anhydrides to produce diverse thiazole derivatives.[7]

Conclusion

The one-pot synthesis of substituted ethyl thiazole-4-carboxylates, particularly through adaptations of the Hantzsch synthesis, offers a significant improvement over traditional multi-step methods. These procedures are characterized by operational simplicity, reduced reaction times, and often higher yields.[1][5] The versatility of this approach allows for the generation of a diverse library of thiazole derivatives, which is of paramount importance for drug discovery and development. The continued exploration of novel catalysts and reaction conditions will further enhance the efficiency and applicability of these synthetic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate and Its Derivatives

This technical guide provides a comprehensive overview of ethyl 4-methylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous biologically active compounds.

Chemical Structure:

The molecular structure consists of a thiazole ring substituted with a methyl group at the 4th position and an ethyl carboxylate group at the 5th position.

Synonyms: 4-Methylthiazole-5-carboxylic Acid Ethyl Ester[1]

Physicochemical Properties:

A summary of the key physicochemical properties for ethyl 4-methylthiazole-5-carboxylate and its important 2-amino derivative is presented below.

| Property | Ethyl 4-methylthiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 20582-55-2[1] | 7210-76-6[2] |

| Molecular Formula | C₇H₉NO₂S | C₇H₁₀N₂O₂S[2] |

| Molecular Weight | 171.22 g/mol | 186.23 g/mol [2] |

| Appearance | White to light yellow crystal powder | White to Almost white powder to lump[1] |

| Melting Point | 28°C (lit.) | 178-179°C[3] |

| Boiling Point | 233°C (lit.) | Not available |

| Purity | >97.0% (GC)[1] | >98% |

| SMILES | CCOC(=O)c1cscn1C | CCOC(=O)C1=C(N=C(S1)N)C[2] |

| InChIKey | Not available | WZHUPCREDVWLKC-UHFFFAOYSA-N[2] |

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A practical and efficient one-pot synthesis method has been developed for 2-substituted-4-methylthiazole-5-carboxylates. The following protocol details the synthesis of the 2-amino derivative.[3]

Experimental Protocol:

-

Reaction Setup: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

-

Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

-

Work-up and Purification: After cooling, the resulting precipitate is filtered. The filter cake is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the pure product.

Yield: 6.70 g (72.0%)[3]

Synthesis Workflow:

Spectral Data

The structural confirmation of ethyl 2-amino-4-methylthiazole-5-carboxylate is achieved through various spectroscopic methods.[3]

| Spectral Data Type | Observed Values |

| ¹H NMR (CDCl₃) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH₃), 2.36 (s, 3H, thiazole-4-CH₃), 4.13 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 7.69 (s, 2H, thiazole-2-NH₂)[3] |

| ¹³C NMR (CDCl₃) | δ 14.32 (thiazole-4-CH₃), 17.12 (OCH₂CH₃), 59.72 (OCH₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C), 170.21 (thiazole-2-C)[3] |

| Mass Spec (MS) | m/z 187 (M+H)⁺[3] |

| Elemental Analysis | Calculated for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N, 15.15[3] |

Applications in Research and Drug Development

Ethyl 4-methylthiazole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.

Role as a Synthetic Intermediate:

-

Cefditoren Pivoxil: Ethyl 4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of 4-methyl-5-formylthiazole, which is a crucial component of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[3]

-

Febuxostat: The derivative, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is an intermediate in the preparation of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[4]

Biological Activities of Derivatives:

The thiazole nucleus is a prominent feature in many compounds with diverse pharmacological properties. Derivatives of ethyl 4-methylthiazole-5-carboxylate have been investigated for various therapeutic applications:

-

Antimicrobial Activity: Several derivatives have demonstrated significant antibacterial potential, particularly against Gram-positive bacteria, with some showing activity comparable to ampicillin and gentamicin.[5][6] Antifungal activity against Candida albicans has also been reported.[4][5]

-

Anticancer Activity: Certain derivatives have exhibited promising antineoplastic potential against various human cancer cell lines.[3][5][6][7] For instance, some analogs have shown a broad spectrum of activity in the National Cancer Institute's (NCI) 60-cell line screen.[5][6] The presence of the ethyl carboxylate group at the fifth position of the thiazole ring has been noted in compounds with promising anticancer activity.[7][8]

-

Other Activities: Research has also explored derivatives for fungicidal and herbicidal activities.[9][10]

Logical Relationship in Drug Discovery:

References

- 1. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Ethyl 5-Methylthiazole-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylthiazole-4-carboxylate (CAS No. 61323-26-0) is a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and various applications in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of this compound, addressing the current lack of publicly available quantitative data. While specific solubility values are not available in the literature, this guide equips researchers with the necessary protocols to determine these parameters experimentally.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights the necessity for experimental determination to support research and development activities. The following sections provide a detailed protocol for researchers to generate this critical information.

Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the saturated shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, chloroform, dimethyl sulfoxide) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating their analytical signals on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Navigating the Stability and Storage of Ethyl 5-Methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 5-methylthiazole-4-carboxylate. While specific stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from safety data sheets, supplier recommendations for structurally similar thiazole derivatives, and general principles of pharmaceutical stability testing to offer valuable insights for researchers and drug development professionals.

Core Stability Profile and Recommended Storage

The stability of this compound is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results. Based on information for analogous thiazole carboxylates, the following storage and handling conditions are recommended to minimize degradation.

Table 1: Recommended Storage and Handling Conditions for this compound and Structurally Related Analogs

| Parameter | Recommendation/Condition | Rationale & Source Insights |

| Storage Temperature | Room Temperature.[1] | Data for "ethyl 4-methylthiazole-5-carboxylate" suggests storage at room temperature.[1] To mitigate the risk of thermal degradation, storage in a controlled environment is advisable. |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | General recommendations from safety data sheets for similar thiazole derivatives emphasize the importance of a dry environment to prevent potential hydrolysis of the ester group. A well-ventilated area is a standard safety precaution for handling chemical reagents. |

| Light Exposure | Store in a dark place. | While specific photostability studies are unavailable, it is a general good practice to protect organic compounds, particularly those with heterocyclic rings, from light to prevent photochemical degradation. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | The thiazole ring and the ethyl ester functional group can be susceptible to reaction with strong oxidizing agents, acids, and bases, leading to degradation. |

Understanding Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific forced degradation data for this compound is not publicly available, a general understanding of the potential degradation pathways can be inferred from its structure and the behavior of similar molecules.

A typical forced degradation study would involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and heat. The ester functional group in this compound is a likely site for hydrolysis under both acidic and basic conditions, which would yield 5-methylthiazole-4-carboxylic acid and ethanol. The thiazole ring itself, while generally aromatic and relatively stable, could be susceptible to oxidation or cleavage under harsh conditions.

Experimental Protocols: A Framework for Stability Assessment

The following section outlines a general experimental framework for conducting a forced degradation study on this compound. These protocols are based on established guidelines for stability testing of pharmaceuticals and should be adapted and optimized for specific laboratory conditions and analytical methods.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep the mixture at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) in a calibrated oven for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from any degradation products.

Table 2: Example Parameters for a Forced Degradation Study

| Stress Condition | Reagent/Parameter | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal (Solid) | Dry Heat | 70°C | 1, 3, 7 days |

| Photolytic (Solution) | ICH Option 1 or 2 | 25°C | As per ICH Q1B |

Visualizing Workflows and Relationships

To aid in the conceptual understanding of stability testing and synthesis, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for conducting forced degradation studies.

Caption: The relationship between storage conditions and chemical stability.

Conclusion

While direct, quantitative stability data for this compound remains elusive in publicly accessible scientific literature, this guide provides a robust framework for its handling, storage, and stability assessment based on data from analogous compounds and established scientific principles. Researchers and drug development professionals are encouraged to use this information as a starting point and to conduct their own stability studies to determine the specific stability profile of this compound under their unique experimental conditions. The provided experimental protocols and logical diagrams offer a clear roadmap for approaching such an investigation. As with any chemical reagent, adherence to good laboratory practices and appropriate safety precautions is paramount.

References

Identification and characterization of ethyl 5-methylthiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 5-Methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding this compound is limited in publicly available scientific literature. Much of the available data pertains to its isomer, ethyl 4-methylthiazole-5-carboxylate, and related derivatives. This guide compiles the available information on this compound and draws comparisons with its better-characterized isomer where relevant.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂S. As a thiazole derivative, it belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazole rings are key structural motifs in a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the identification, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. For comparative purposes, the properties of its isomer, ethyl 4-methylthiazole-5-carboxylate, are also included where available.

| Property | This compound | Ethyl 4-methylthiazole-5-carboxylate (Isomer) |

| CAS Number | 61323-26-0 | 20582-55-2 |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol | 171.22 g/mol |

| Melting Point | 90-91 °C[1] | 28 °C[2] |

| Boiling Point | 239 °C[1] | 233 °C[2] |

| Density | 1.198 g/cm³[1] | 1.198 g/cm³ (Predicted)[2] |

| Appearance | White to light yellow crystal powder | White to almost white powder or lump |

Synthesis and Characterization

General Synthesis Approach (Hantzsch Thiazole Synthesis)

A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone or α-halo-β-ketoester with a thioamide. For the synthesis of the isomeric ethyl 4-methylthiazole-5-carboxylate, a common starting material is ethyl 2-chloroacetoacetate, which reacts with a thioamide.

A plausible synthetic pathway for this compound could involve the reaction of a suitable α-halocarbonyl compound with a thioamide that would lead to the desired substitution pattern.

Caption: A potential Hantzsch synthesis pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, data for the related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, can serve as a reference for identifying characteristic peaks.

Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate (for comparison) [3]

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ) |

| Mass Spectrometry (MS) | m/z 187 (M+H)⁺ |

Experimental Protocols

Due to the lack of specific experimental details for this compound, a general protocol for the characterization of a similar thiazole derivative is provided below.

General Characterization Workflow

Caption: A general experimental workflow for the characterization of a synthesized thiazole derivative.

Applications in Drug Development

The thiazole moiety is a key component in numerous drugs with a wide range of therapeutic applications. While specific biological activities for this compound are not well-documented, its structural similarity to other biologically active thiazoles suggests potential applications in medicinal chemistry. Thiazole derivatives have been reported to exhibit various activities, including:

-

Antimicrobial Activity: Many thiazole-containing compounds have demonstrated potent antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of inflammatory pathways.

-

Anticancer Activity: The thiazole ring is a core structure in several anticancer drugs, acting through various mechanisms such as kinase inhibition.

Potential Signaling Pathway Involvement

Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is depicted below. This is a generalized representation and would require experimental validation.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiazole derivative.

Conclusion

This compound is a thiazole derivative with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, information from its closely related isomers provides a foundation for its synthesis and characterization. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in the development of new therapeutic agents. Researchers are encouraged to use the information on related compounds as a starting point for their investigations, with the understanding that direct experimental validation is crucial.

References

Beyond Hantzsch: A Technical Guide to Alternative Thiazole Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. While the Hantzsch synthesis has historically been a workhorse for constructing this vital heterocycle, its limitations, such as harsh reaction conditions and the use of hazardous reagents, have spurred the development of a diverse array of alternative synthetic strategies. This technical guide provides an in-depth exploration of key alternative methods for the synthesis of thiazole derivatives, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to empower researchers in drug discovery and development.

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a classic method for the preparation of 5-aminothiazoles from the reaction of α-aminonitriles or aminocyanoacetates with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids.[1][2] This method is particularly valuable for accessing 5-aminothiazole scaffolds, which are important intermediates in the synthesis of various biologically active compounds.[1]

General Reaction Scheme

The reaction typically proceeds at room temperature under mild, often aqueous, conditions.[1] The choice of reagents allows for variation at the 2- and 4-positions of the thiazole ring.[1]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

A representative protocol for the Cook-Heilbron synthesis is the reaction of α-aminonitriles with carbon disulfide to yield 5-amino-2-mercaptothiazole.

-

Reagents:

-

α-Aminoacetonitrile hydrochloride

-

Carbon disulfide

-

Sodium hydroxide

-

Water

-

Ethanol

-

-

Procedure:

-

A solution of sodium hydroxide (1.0 eq) in water is cooled in an ice bath.

-

α-Aminoacetonitrile hydrochloride (1.0 eq) is added portion-wise to the cold sodium hydroxide solution, ensuring the temperature remains below 10 °C.

-

Carbon disulfide (1.1 eq) is then added dropwise to the reaction mixture with vigorous stirring.

-

The reaction is stirred at room temperature for 12-24 hours, during which a precipitate may form.

-

The reaction mixture is then acidified with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-2-mercaptothiazole.

-

Quantitative Data

The Cook-Heilbron synthesis generally provides moderate to good yields, depending on the substrates used.

| R Group (from α-aminonitrile) | Reagent | Product | Yield (%) | Reference |

| H | CS₂ | 5-Amino-2-mercaptothiazole | 70-80 | [1] |

| Ph | CS₂ | 5-Amino-4-phenyl-2-mercaptothiazole | 65-75 | [3] |

| COOEt | PhCS₂H | 5-Amino-4-carbethoxy-2-benzylthiazole | 60-70 | [1] |

Reaction Mechanism

The mechanism of the Cook-Heilbron synthesis involves the initial nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 5-aminothiazole product.[1]

Caption: Mechanism of the Cook-Heilbron Synthesis.

Gabriel Synthesis of Thiazoles

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with phosphorus pentasulfide.[4] This method is effective for the synthesis of thiazoles with various substituents at the 2- and 5-positions.

General Reaction Scheme

The reaction typically requires heating the α-acylaminoketone with a stoichiometric amount of phosphorus pentasulfide.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

The following protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.

-

Reagents:

-

N-(2-oxopropyl)acetamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Inert solvent (e.g., toluene or xylene)

-

-

Procedure:

-

A mixture of N-(2-oxopropyl)acetamide (1.0 eq) and phosphorus pentasulfide (0.4 eq) in a dry, inert solvent is prepared in a flask equipped with a reflux condenser and a drying tube.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by distillation or column chromatography on silica gel to afford pure 2,5-dimethylthiazole.

-

Quantitative Data

Yields for the Gabriel synthesis can vary depending on the substrate and reaction conditions.

| R¹ (from acyl group) | R² (from ketone) | Product | Yield (%) | Reference |

| Me | Me | 2,5-Dimethylthiazole | 60-70 | [4] |

| Ph | Me | 2-Phenyl-5-methylthiazole | 55-65 | [4] |

| Me | Ph | 2-Methyl-5-phenylthiazole | 50-60 | [4] |

Reaction Mechanism

The Gabriel synthesis is believed to proceed through the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Application Notes and Protocols: Ethyl 5-Methylthiazole-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-methylthiazole-4-carboxylate as a versatile scaffold in medicinal chemistry. The following sections detail its application in the development of various therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound and its derivatives are key building blocks in the synthesis of a wide array of biologically active compounds. The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel inhibitors of enzymes such as 15-lipoxygenase (15-LOX), carbonic anhydrase II (CA II), and cyclooxygenases (COX-1 and COX-2), as well as for the development of potent anticancer and antimicrobial agents.

Data Presentation

The following tables summarize the quantitative data for various derivatives of this compound, showcasing their potential as therapeutic agents.

Table 1: 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (bCA II) Inhibition

| Compound ID | Derivative Structure | 15-LOX IC₅₀ (µM) | bCA II IC₅₀ (µM) |

| 5a | (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 0.12 ± 0.002 | 2.93 ± 0.22 |

| 5h | (E)-ethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | Not specified | 1.26 ± 0.24 |

Data sourced from a study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors.[1]

Table 2: Cyclooxygenase (COX-1 and COX-2) Inhibition

| Compound ID | Derivative Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 2a | 2-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxamide | Not specified | 0.958 | 2.766 |

| 2b | N-(4-(tert-butyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.239 | 0.191 | 1.251 |

| 2j | N-(3,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | Not specified | 0.957 | 1.507 |

Data from a study on new thiazole carboxamide derivatives as COX inhibitors.[2][3]

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) |

| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 | 2.57 ± 0.16 |

| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | HepG2 | 7.26 ± 0.44 |

| 5f | Ethyl 2-(3-formyl-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Glioblastoma | 4.72 ± 3.92 |

| 5h | Ethyl 2-(3-formyl-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Glioblastoma | 3.20 ± 0.32 |

| 3b | Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl moieties | PI3Kα | 0.086 ± 0.005 |

| 3b | Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl moieties | mTOR | 0.221 ± 0.014 |

Data compiled from studies on the anticancer activities of various thiazole derivatives.[4][5][6]

Table 4: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) |

| 15 | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Staphylococcus aureus | 1.95 - 15.62 |

| 12f | A bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to Ampicillin |

| 12f | A bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Bacillus subtilis | Comparable to Gentamicin |

Data sourced from studies on the antimicrobial activity of thiazole derivatives.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and for the key biological assays cited in this document.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a one-pot synthesis method.

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF.

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add NBS (0.06 mol) to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add 8.0 mL of ammonia solution.

-

Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.

-

Filter the precipitate and wash it three times with 100 mL of water.

-

Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay is based on the measurement of the formation of hydroperoxides from linoleic acid.

Materials:

-

15-Lipoxygenase (from soybean)

-

Linoleic acid

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Enzyme Solution Preparation: Dissolve 15-LOX in borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

-

Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.

-

Assay Procedure: a. Set the spectrophotometer to read absorbance at 234 nm. b. Blank: In a cuvette, mix 12.5 µL of DMSO with 487.5 µL of borate buffer. c. Control (No Inhibitor): In a separate cuvette, mix 12.5 µL of DMSO with 487.5 µL of the enzyme solution. d. Test Sample: In another cuvette, mix 12.5 µL of the test compound solution (in DMSO) with 487.5 µL of the enzyme solution. Incubate for 5 minutes. e. To initiate the reaction, rapidly add 500 µL of the substrate solution to the control and test sample cuvettes. f. Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Carbonic Anhydrase II (CA II) Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

-

Carbonic Anhydrase II (human or bovine)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Acetazolamide (positive control)

-

96-well microplate and microplate reader

Procedure:

-

Reagent Preparation: a. Prepare a working solution of CA II in cold Tris-HCl buffer. b. Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Assay in 96-well plate: a. Blank: Add 180 µL of assay buffer and 20 µL of substrate solution. b. Maximum Activity Control: Add 158 µL of assay buffer, 2 µL of DMSO, and 20 µL of CA working solution. c. Test Compound: Add 158 µL of assay buffer, 2 µL of the test compound dilution, and 20 µL of CA working solution. d. Positive Control: Add 158 µL of assay buffer, 2 µL of acetazolamide dilution, and 20 µL of CA working solution.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

-

Reaction Initiation: Add 20 µL of the substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

-

Data Analysis: Calculate the rate of p-nitrophenol formation. The percentage of inhibition and IC₅₀ values are calculated as described for the 15-LOX assay.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin

-

L-epinephrine

-

Test compounds (dissolved in DMSO)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

LC-MS/MS system

Procedure:

-

In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

-

Add 20 µL of either COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.

-

Add 2 µL of the test compound solution in DMSO and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding an appropriate quenching solution.

-

Analyze the formation of prostaglandins (e.g., PGE₂) using a validated LC-MS/MS method.

-

Data Analysis: Determine the amount of prostaglandin produced. Calculate the percentage of inhibition and IC₅₀ values for each COX isoform.

Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Test compounds

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Standard antimicrobial agents (positive controls)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism in broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and evaluation of novel medicinal agents based on the this compound scaffold.

References

- 1. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. daneshyari.com [daneshyari.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 5-Methylthiazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from ethyl 5-methylthiazole-4-carboxylate. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through various mechanisms of action.[1][2] This guide is intended to facilitate the research and development of new thiazole-based therapeutics.

Overview of Thiazole Derivatives as Anticancer Agents